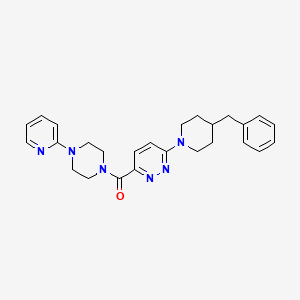

(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O/c33-26(32-18-16-31(17-19-32)24-8-4-5-13-27-24)23-9-10-25(29-28-23)30-14-11-22(12-15-30)20-21-6-2-1-3-7-21/h1-10,13,22H,11-12,14-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSLJFFTIFIBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also referred to as a pyridazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, a benzylpiperidine moiety, and a piperazine group. Its molecular formula is with a molecular weight of approximately 372.46 g/mol. The presence of multiple pharmacophores suggests diverse biological interactions.

The biological activity of the compound can be attributed to its interaction with various neurotransmitter systems:

- Monoamine Release : The benzylpiperidine moiety is known to act as a monoamine releasing agent, particularly for dopamine and norepinephrine, which may contribute to its potential antidepressant effects.

- Receptor Interaction : The compound has been identified as a histamine H3 receptor antagonist/inverse agonist, exhibiting high affinity for H3 receptors in both human and rat models. This interaction may influence cognitive functions and appetite regulation.

- Inhibition of Enzymes : Studies have shown that derivatives of this compound can inhibit monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters . The IC50 values for MAO inhibition indicate significant potency compared to other known inhibitors.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antidepressant-like Activity : Due to its ability to release monoamines and inhibit MAO, the compound may exhibit antidepressant properties, as supported by behavioral assays in animal models.

- Anticancer Potential : Preliminary studies indicate that pyridazine derivatives possess anticancer activity against various cell lines. The mechanism may involve apoptosis induction or cell cycle arrest .

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Comparative Analysis

A comparison with structurally related compounds reveals unique attributes:

| Compound Type | Activity | IC50 Values (µM) | Notes |

|---|---|---|---|

| Pyridazine Derivatives | Antimicrobial | Varies | Broad spectrum activity against bacteria and fungi. |

| Monoamine Releasing Agents | Antidepressant | 10 - 50 | Selectivity for dopamine and norepinephrine release. |

| Histamine H3 Antagonists | Cognitive Enhancer | <10 | Improves cognitive functions in animal models. |

The unique combination of pharmacophores in (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone may confer enhanced specificity and efficacy compared to other similar compounds.

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound:

- In Vivo Studies : Animal models treated with the compound showed significant improvement in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant.

- Cell Line Assays : In vitro assays demonstrated that the compound inhibited cancer cell proliferation in several lines, including breast and prostate cancer cells, with IC50 values ranging from 15 µM to 30 µM.

- Neuroprotective Effects : Research has indicated that the compound may protect neurons from oxidative stress-induced damage, potentially useful in neurodegenerative disease contexts.

Q & A

What are the standard synthetic protocols for preparing (6-(4-benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized to improve yield?

Basic : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, benzoylpiperidine derivatives are synthesized using solvent systems like n-hexane/EtOAc or CHCl₃/MeOH, with yields ranging from 25% to 78% depending on substituents . Key steps include purification via column chromatography and characterization by ¹H/¹³C-NMR.

Advanced : To optimize yield, focus on solvent polarity (e.g., EtOAc increases polarity for better solubility of intermediates) and temperature control during coupling reactions. Evidence shows that steric hindrance from substituents (e.g., cyclopropyl groups) can reduce yields to 59%, suggesting iterative adjustments to protecting groups or catalysts .

How can researchers resolve contradictions in NMR spectral data for structurally complex analogs of this compound?

Basic : Assign peaks systematically by comparing experimental ¹H/¹³C-NMR shifts with predicted values from computational tools (e.g., ACD/Labs). For example, aromatic protons in pyridazine rings typically resonate at δ 7.5–8.5 ppm, while piperazine carbons appear at δ 45–55 ppm .

Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. In one study, discrepancies between calculated and observed elemental analysis (e.g., C: 72.04% vs. 72.85%) were traced to residual solvents, highlighting the need for rigorous drying under vacuum .

What in vitro assays are most suitable for evaluating the biological activity of this compound, and how should conflicting activity data be interpreted?

Basic : Common assays include kinase inhibition (IC₅₀ measurements) and receptor-binding studies (e.g., radioligand displacement). For analogs, HPLC purity >95% (254 nm) is critical to avoid false positives .

Advanced : Discrepancies may arise from off-target interactions. For example, fluorinated analogs (e.g., 4-fluoro-3-hydroxybenzoyl derivatives) show enhanced blood-brain barrier penetration but reduced solubility, requiring counter-screens against related receptors (e.g., serotonin 5-HT₂A) .

What analytical methods are recommended for assessing the purity of this compound, and how can they be validated for novel derivatives?

Basic : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. A retention time of ~11.5 minutes and peak area ≥97% indicate high purity .

Advanced : Validate methods using spiked impurity standards (e.g., dihydrochloride salts) and buffer systems (e.g., ammonium acetate pH 6.5) to resolve co-eluting peaks. Evidence shows that residual solvents (e.g., DMF) can artificially inflate purity metrics if not quantified via GC-MS .

How do structural modifications to the pyridazine or piperazine moieties affect the compound’s physicochemical properties?

Basic : Adding electron-withdrawing groups (e.g., -F) to the pyridazine ring increases metabolic stability but reduces logP. Piperazine N-substitution (e.g., benzyl) enhances receptor affinity but may introduce hERG liability .

Advanced : Deuterated analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3,4,5-d₃-2-amine) show altered pharmacokinetics due to isotope effects, while ether-linked derivatives (e.g., 6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine) improve solubility but reduce membrane permeability .

What strategies are effective in stabilizing this compound during long-term storage?

Basic : Store lyophilized solids at -20°C under argon. Aqueous solutions should include antioxidants (e.g., ascorbic acid) and be buffered at pH 4–6 to prevent hydrolysis .

Advanced : Degradation pathways identified via LC-MS include oxidative dealkylation of the benzyl group and pyridazine ring opening. Accelerated stability studies under ICH Q1A guidelines (40°C/75% RH) can predict shelf life .

How can computational modeling guide the design of derivatives with improved target selectivity?

Basic : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDE10A). Focus on hydrogen bonding with the methanone carbonyl and π-π stacking with pyridazine .

Advanced : Molecular dynamics simulations (100 ns) reveal that rigidifying the piperazine ring (e.g., via sp³ hybridization) reduces conformational entropy, improving binding free energy (ΔG) by 2–3 kcal/mol .

What regulatory considerations apply to impurity profiling for this compound in preclinical studies?

Basic : Follow ICH M7 guidelines, identifying genotoxic impurities (e.g., alkylating agents) at thresholds <1.5 μg/day. Use HPLC-MS/MS to quantify impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .

Advanced : For novel impurities, conduct structure-activity relationship (SAR) studies to assess toxicity. Evidence suggests that dihydrochloride salts of impurities may require separate genotoxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.